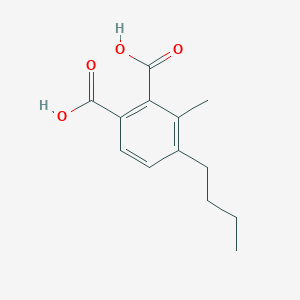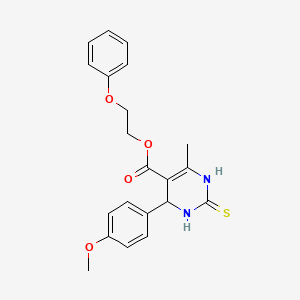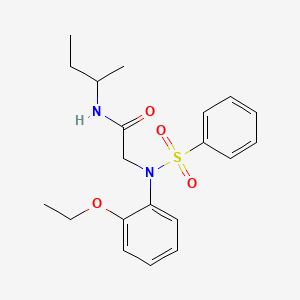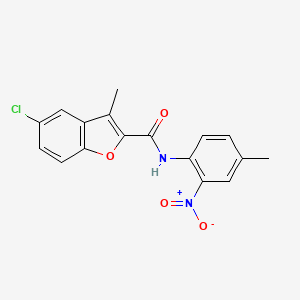
4-butyl-3-methylphthalic acid
Descripción general
Descripción
4-butyl-3-methylphthalic acid, also known as BMPA, is a carboxylic acid that has been used extensively in scientific research. BMPA is a versatile compound that has found applications in various fields, including materials science, organic synthesis, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-butyl-3-methylphthalic acid is not fully understood. However, it is believed that 4-butyl-3-methylphthalic acid exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
4-butyl-3-methylphthalic acid has been shown to have anti-inflammatory and anti-tumor effects in various studies. In animal studies, 4-butyl-3-methylphthalic acid has been shown to reduce inflammation and tumor growth. 4-butyl-3-methylphthalic acid has also been shown to reduce the levels of certain inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-butyl-3-methylphthalic acid in lab experiments include its versatility, ease of synthesis, and low cost. 4-butyl-3-methylphthalic acid can be synthesized in large quantities, making it an ideal compound for large-scale experiments. However, the limitations of using 4-butyl-3-methylphthalic acid in lab experiments include its potential toxicity and lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for 4-butyl-3-methylphthalic acid research. One direction is to investigate the potential use of 4-butyl-3-methylphthalic acid as a drug for the treatment of inflammatory and tumor-related diseases. Another direction is to study the mechanism of action of 4-butyl-3-methylphthalic acid in more detail to better understand its effects on the body. Additionally, future research could focus on developing new synthesis methods for 4-butyl-3-methylphthalic acid to improve its purity and yield.
Conclusion:
In conclusion, 4-butyl-3-methylphthalic acid is a versatile compound that has found applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory and anti-tumor effects. However, more research is needed to fully understand its mechanism of action and long-term effects. Future research could focus on developing 4-butyl-3-methylphthalic acid as a drug for the treatment of inflammatory and tumor-related diseases and improving its synthesis methods.
Aplicaciones Científicas De Investigación
4-butyl-3-methylphthalic acid has found applications in various scientific research fields, including materials science, organic synthesis, and pharmaceuticals. In materials science, 4-butyl-3-methylphthalic acid has been used as a monomer to synthesize polymers with high thermal stability and mechanical strength. In organic synthesis, 4-butyl-3-methylphthalic acid has been used as a building block to synthesize various organic compounds. In pharmaceuticals, 4-butyl-3-methylphthalic acid has been used as a starting material to synthesize drugs with anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
4-butyl-3-methylphthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-4-5-9-6-7-10(12(14)15)11(8(9)2)13(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRWTZTUXIOXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-3-methylphthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)

![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)


![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)

![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)

![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)